REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][CH3:11])[N:5]=1.Cl.C([O-])(O)=O.[Na+]>>[CH3:11][NH:10][C:6]1[N:5]=[C:4]([CH:3]=[O:2])[CH:9]=[CH:8][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
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3.6 g
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Type
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reactant
|
Smiles
|
COC(C1=NC(=NC=C1)NC)OC
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 48° C. for 17 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to RT
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic portions were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
condensed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |